molecular formula C19H24N2O6S3 B2358163 8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898453-28-6

8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2358163
CAS No.: 898453-28-6
M. Wt: 472.59
InChI Key: TUGLRKWACXUSIH-UHFFFAOYSA-N
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Description

8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C19H24N2O6S3 and its molecular weight is 472.59. The purity is usually 95%.
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Scientific Research Applications

Supramolecular Arrangements

The molecular structure of related diazaspiro[4.5]decane derivatives plays a significant role in supramolecular arrangements. Crystallographic analysis of these compounds, such as 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane, has revealed that the substituents on the cyclohexane ring are crucial for forming specific structures, which do not contain solvent molecules. These structures are primarily defined by the interactions between hydantoin rings, forming either dimers or ribbons in their crystalline state (Graus et al., 2010).

Anticonvulsant Activity

Novel 8-amino-1,3-diazaspiro[4.5]decane derivatives have been synthesized and evaluated for their anticonvulsant activity. The structure–activity relationship of these compounds shows a significant protective effect on seizures in maximal electroshock seizure (MES) tests. The presence of an amide bond in these compounds is associated with moderate protective effects on MES-induced seizures (Madaiah et al., 2012).

Hypoglycemic Activity

The 8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane and related compounds have shown promising hypoglycemic activity. Studies on 3-(arylsulfonyl)spiroimidazolidine-2,4-diones, a related class of compounds, have demonstrated significant reduction in blood glucose levels in male albino rats, indicating their potential as hypoglycemic agents (Iqbal et al., 2012).

Characterization and Synthesis

The relative configuration of diazaspiro[4.5]decanes has been extensively studied through NMR techniques. Understanding the relative stereochemistry of these compounds is crucial for their application in various fields, including pharmacology (Guerrero-Alvarez et al., 2004). Moreover, the synthesis of key intermediates like cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione is essential for producing compounds such as spirotetramat, highlighting the importance of diazaspiro[4.5]decane derivatives in the synthesis of complex organic molecules (Xu et al., 2020).

Properties

IUPAC Name

8-(2-methoxy-5-methylphenyl)sulfonyl-4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O6S3/c1-15-5-6-16(26-2)17(14-15)29(22,23)20-9-7-19(8-10-20)21(11-12-27-19)30(24,25)18-4-3-13-28-18/h3-6,13-14H,7-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGLRKWACXUSIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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